molecular formula C22H24N2O2S2 B2448630 N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 953988-22-2

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2448630
CAS RN: 953988-22-2
M. Wt: 412.57
InChI Key: JRHJXWXTAREZGR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MT-45 and belongs to the class of synthetic opioids. MT-45 has been found to have several biochemical and physiological effects that make it a promising candidate for research purposes.

Scientific Research Applications

Absorption, Metabolism, and Excretion Studies

Studies on similar compounds have shed light on absorption, metabolism, and excretion patterns, which are crucial for understanding the pharmacokinetics of drugs. For instance, [14C]mirabegron, a β3-adrenoceptor agonist, showed rapid absorption, with the majority of the drug recovered in urine and feces, indicating significant metabolism and elimination processes (Takusagawa et al., 2012).

Metabolic Pathways and Metabolite Identification

Understanding the metabolic pathways and identifying metabolites is crucial for drug development and safety assessments. RCS-4, a synthetic cannabimimetic, was studied, and its metabolites were identified in urine samples, providing insights into its metabolism (Kavanagh et al., 2012).

Pharmacokinetic Parameters

Pharmacokinetic studies, such as those conducted on nonsteroidal anti-inflammatory drugs, offer valuable data on the behavior of compounds within the body. These studies provide parameters like Tmax, Cmax, and AUC, which are fundamental for understanding the drug's action and optimizing its efficacy (Annunziato & di Renzo, 1993).

Toxicity and Safety Evaluations

Evaluating the potential toxicity and safety of chemical compounds is paramount. Studies like those on 25I-NBOMe, a serotoninergic phenethylamine, provide critical data on the possible toxic effects and safety profile of related compounds (Hill et al., 2013).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-16-3-5-18(6-4-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-17-7-9-20(26-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJXWXTAREZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

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